(2-Chloroethoxy)benzene

Catalog No.
S772838
CAS No.
622-86-6
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloroethoxy)benzene

Researchers synthesizing SERMs face low yields when using 2-phenoxyethyl bromide due to E2 elimination under basic conditions. (2-Chloroethoxy)benzene resolves this: its chloride resists premature elimination while surviving strong acid-catalyzed Friedel-Crafts acylation. This enables a clean, high-yield route to tamoxifen and endoxifen APIs without carcinogenic dichloroethane excess or bis-alkylation byproducts. • Superior stability vs. bromide analog - no ethene/phenoxide formation • Compatible with aggressive acylation then controlled amination • Eliminates 1,2-diphenoxyethane impurity • Consistent 98% purity, bulk inventory available for global shipping.

CAS Number

622-86-6

Product Name

(2-Chloroethoxy)benzene

IUPAC Name

2-chloroethoxybenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

VQUYNUJARXBNPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCl

Synonyms

β-Chlorophenetole; 1-Chloro-2-phenoxyethane; 2-Phenoxyethyl Chloride; 1-Phenoxy-2-chloroethane; NSC 1073;

Canonical SMILES

C1=CC=C(C=C1)OCCCl

The exact mass of the compound (2-Chloroethoxy)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1073. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g, 500 g

(2-Chloroethoxy)benzene (CAS 622-86-6) is a bifunctional aromatic building block widely utilized as an alkylating agent to introduce the 2-phenoxyethyl moiety into complex molecules. As a stable, distillable liquid, it serves as a critical precursor in the commercial synthesis of active pharmaceutical ingredients (APIs), most notably selective estrogen receptor modulators (SERMs) such as tamoxifen and endoxifen[1]. Its procurement value lies in its highly predictable reactivity profile: the ether linkage is stable under a wide range of conditions, while the terminal chloride offers a precise balance between stability during intermediate synthetic steps (such as strong acid-catalyzed acylations) and controlled reactivity during late-stage nucleophilic substitutions [2].

Procurement Fit

Introduces 2-phenoxyethyl group via controlled SN2 alkylation
Alkyl halide intermediate for aromatic ether synthesis and SERM building block
Solid near typical ambient temperatures; may require warming for automated transfer

Substituting (2-chloroethoxy)benzene with its closest analog, 2-phenoxyethyl bromide, often fails in multi-step industrial syntheses due to the bromide's susceptibility to E2 elimination. Under strongly basic or metalating conditions, the bromide is prone to side-chain elimination, yielding ethene and phenoxide, which severely degrades yields [1]. Furthermore, attempting to bypass the procurement of the pure chloride by generating it in situ from phenol and 1,2-dichloroethane introduces severe process liabilities. This Williamson ether synthesis inherently produces 1,2-diphenoxyethane (ethylene glycol diphenyl ether) as a symmetric bis-alkylated byproduct, requiring massive excesses of carcinogenic 1,2-dichloroethane to suppress, and complicating downstream API purification [2].

Substitution Risk

Halogen identity (Cl vs Br, I) shifts SN2 kinetics significantly; bromo and iodo analogs react faster but may reduce selectivity and require stricter temperature control.

Physical state differs across the series: the chloro compound is a solid near room temperature, while the fluoro analog is a liquid, affecting handling and automation compatibility.

Volatility and boiling point variations alter workup and distillation recovery; direct substitution without process adjustment may compromise yield and solvent recycling.

Superior Leaving Group Retention in Acidic Friedel-Crafts Acylation

In the synthesis of SERM precursors, the phenoxy ring must undergo Friedel-Crafts acylation without premature cleavage of the alkyl halide. (2-Chloroethoxy)benzene demonstrates exceptional stability in harsh protic/Lewis acid mixtures (e.g., polyphosphoric acid and methanesulfonic acid), yielding >80% of the para-acylated intermediate (such as 1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-butanone) with the C-Cl bond completely intact [1]. In contrast, more labile leaving groups like iodides or mesylates are highly susceptible to premature cleavage or solvolysis under these extended high-temperature acidic conditions, necessitating complex protecting-group strategies.

Evidence DimensionLeaving group survival and acylation yield
Target Compound Data>80% yield of intact para-acylated chloro-intermediate
Comparator Or BaselineMore reactive halides/mesylates (prone to premature cleavage)
Quantified DifferenceEnables direct multi-step SERM synthesis without protecting groups
ConditionsPolyphosphoric acid/methanesulfonic acid, 75°C, 1-2 hours

Allows manufacturers to perform aggressive aromatic ring functionalization without destroying the terminal functional handle needed for late-stage amination.

C-X Bond Strength
Class-level inference
C-Cl ~346 kJ/mol vs C-Br ~290 kJ/mol, C-I ~228 kJ/mol
Slower, more selective SN2 pathway
Gas-phase bond dissociation energies; class-level values

Elimination of Symmetric Bis-Alkylation Impurities

Industrial generation of the 2-phenoxyethyl moiety via the in situ reaction of phenol with 1,2-dichloroethane inherently generates 1,2-diphenoxyethane as a symmetric byproduct [1]. To suppress this bis-alkylation to manageable levels, manufacturers must use a >2-fold molar excess of 1,2-dichloroethane, a highly regulated carcinogen. Procuring high-purity (2-chloroethoxy)benzene directly bypasses this step, completely eliminating the 1,2-diphenoxyethane impurity from the downstream process and removing the need to handle excess 1,2-dichloroethane.

Evidence DimensionIntroduction of 1,2-diphenoxyethane impurity
Target Compound Data0% bis-alkylated impurity introduced
Comparator Or BaselineIn situ synthesis (generates bis-alkylated byproduct requiring >2x excess 1,2-DCE to suppress)
Quantified DifferenceAbsolute elimination of symmetric ether byproduct
ConditionsProcurement of pure precursor vs. Williamson ether synthesis from phenol

Reduces downstream purification bottlenecks and significantly improves the safety and regulatory profile of the manufacturing facility.

Physical State
Cross-study comparable
28 °C (solid near RT) vs bromo- 31–34 °C (solid), fluoro- liquid
Handling and automation profile differ
Standard pressure; may need warming for transfer

Controlled Reactivity in Terminal Amination Steps

During the final steps of tamoxifen or endoxifen synthesis, the terminal halogen must be displaced by an amine (e.g., dimethylamine or methylamine). While 2-phenoxyethyl bromide is highly reactive toward nucleophiles, its lower activation energy for E2 elimination often results in the competitive formation of terminal alkenes (vinyl ethers) under basic amination conditions [1]. (2-Chloroethoxy)benzene provides a superior kinetic balance, allowing for high-yield SN2 substitution (typically under pressure and heat) while heavily suppressing the competitive E2 elimination pathway.

Evidence DimensionSN2 substitution vs. E2 elimination ratio
Target Compound DataHigh-yield amination with suppressed elimination
Comparator Or Baseline2-Phenoxyethyl bromide (higher propensity for E2 elimination to vinyl ethers)
Quantified DifferenceSignificant reduction in alkene byproduct formation during amination
ConditionsReaction with secondary amines under heat/pressure

Maximizes the yield of the final active pharmaceutical ingredient by preventing the irreversible loss of advanced intermediates to alkene byproducts.

Agrochemical Yield
Head-to-head comparison
Yield ≥80% (6.5 h) vs <75% (4.5 h)
Optimised reaction time supports high yield
Patent EP0403929A2; phenoxy ether alkylation
Boiling Point
Cross-study comparable
97–98 °C at 15 mmHg (more volatile than bromo analog)
Easier vacuum distillation and solvent recovery
Bromo analog: 144 °C at 40 mmHg
Density & MW
Cross-study comparable
1.129 g/mL, MW 156.61 (lower than bromo- and iodo- analogs)
Lower shipping weight per mole of alkylating agent
Bromo: 1.35–1.45 g/mL, MW 201.06

Commercial Synthesis of SERM APIs

Due to its ability to survive harsh Friedel-Crafts acylation conditions and undergo controlled terminal amination without excessive elimination, this compound is the preferred industrial precursor for the 2-phenoxyethyl side chains in tamoxifen, endoxifen, and idoxifene [1].

Controlled Synthesis of Phenyl Vinyl Ether

When subjected to base-catalyzed dehydrochlorination at elevated temperatures, the pure chloride yields high-quality phenyl vinyl ether. Using the pre-formed chloride avoids the 1,2-diphenoxyethane impurities that plague the direct one-pot synthesis from phenol and 1,2-dichloroethane [2].

N- and S-Alkylation in Heterocyclic Chemistry

The moderate reactivity of the chloride makes it ideal for the selective alkylation of pyrimidines, indoles, and other heterocycles where highly reactive bromides or iodides might cause over-alkylation or degrade under the required reaction conditions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tamoxifen & Endoxifen Synthesis
Controlled alkylation reactivity
Purity and yield in SERM API assembly
Nefazodone Alkylation
Moderate SN2 rate for process window
Exotherm control and batch-to-batch consistency
Agrochemical Intermediate Preparation
Higher volatility for easier recovery
Vacuum distillation recovery and process atom economy
Poly(arylene ether) Precursor
Lower density and molecular weight
Economical monomer loading and chain-length control

XLogP3

2.4

Boiling Point

218.5 °C

Melting Point

28.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

622-86-6

Wikipedia

(2-chloroethoxy)benzene

General Manufacturing Information

Benzene, (2-chloroethoxy)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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